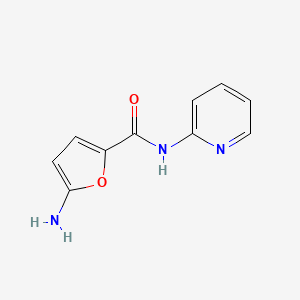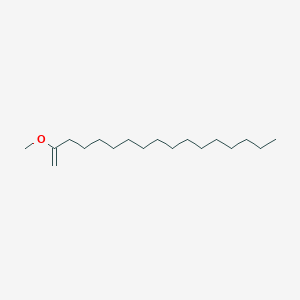
2-Methoxyheptadec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyheptadec-1-ene is an organic compound with the molecular formula C18H36O It is a long-chain alkene with a methoxy group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyheptadec-1-ene typically involves the reaction of heptadecen-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate heptadecenyl methoxy ether, which then undergoes dehydration to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyheptadec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong acids or bases can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the reagents used.
Scientific Research Applications
2-Methoxyheptadec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyheptadec-1-ene involves its interaction with specific molecular targets. The methoxy group and the double bond play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxyheptadec-8-ene: Similar structure but with the methoxy group at a different position.
2-Methylheptadec-1-ene: Similar alkene structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxyhe
Properties
CAS No. |
827615-85-0 |
|---|---|
Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2-methoxyheptadec-1-ene |
InChI |
InChI=1S/C18H36O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19-3/h2,4-17H2,1,3H3 |
InChI Key |
BSSOYIZTWIYMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
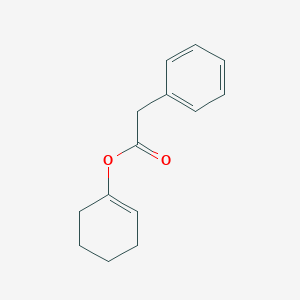
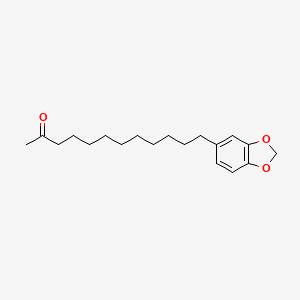

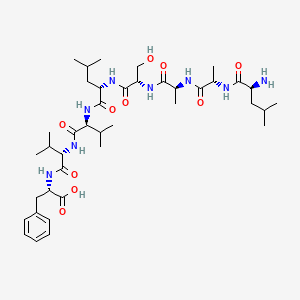
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
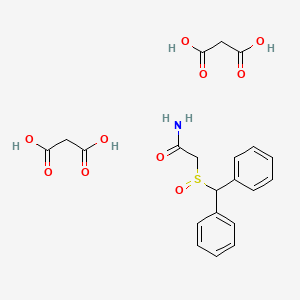
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)

